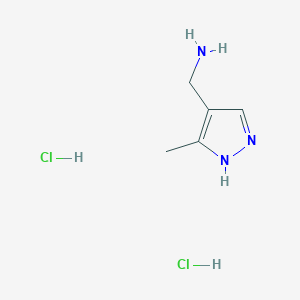

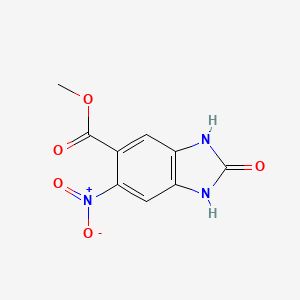

![molecular formula C8H15ClN2O B1395973 2,6-Diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1203686-81-0](/img/structure/B1395973.png)

2,6-Diazaspiro[4.5]decan-1-one hydrochloride

Descripción general

Descripción

2,6-Diazaspiro[4.5]decan-1-one hydrochloride is a chemical compound with the CAS Number: 1203686-81-0 . It has a molecular weight of 190.67 . The IUPAC name for this compound is this compound . It is typically stored at 4 degrees Celsius . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O.ClH/c11-7-8(4-6-9-7)3-1-2-5-10-8;/h10H,1-6H2,(H,9,11);1H . The InChI key is RZZBZZSTALEZDJ-UHFFFAOYSA-N .It is typically shipped at normal temperatures . The salt data for this compound is Cl .

Mecanismo De Acción

Target of Action

The primary target of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed lytic cell death . Inhibition of RIPK1 kinase activity can block the activation of the necroptosis pathway, showing therapeutic potential in many human diseases .

Mode of Action

This compound interacts with RIPK1, exhibiting significant inhibitory activity . It acts as a potent RIPK1 inhibitor, with an IC50 value of 92 nM . This interaction results in the inhibition of RIPK1’s kinase activity, thereby blocking the activation of the necroptosis pathway .

Biochemical Pathways

The compound affects the necroptosis pathway, which is a key driver in various inflammatory diseases . By inhibiting RIPK1, the compound prevents the activation of this pathway, potentially offering therapeutic benefits in conditions driven by necroptosis .

Result of Action

The result of the compound’s action is a significant anti-necroptotic effect. Specifically, it has been shown to exhibit a strong anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound could potentially be used to treat diseases driven by necroptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,6-Diazaspiro[4.5]decan-1-one hydrochloride is a highly reactive compound, which makes it an ideal compound for a variety of synthetic organic chemistry applications. Additionally, this compound is relatively inexpensive, making it an attractive option for laboratory experiments. However, this compound is also a highly toxic compound and should be handled with care.

Direcciones Futuras

Due to its versatility, 2,6-Diazaspiro[4.5]decan-1-one hydrochloride has many potential future applications. It could be used in the synthesis of a variety of natural products, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound could be used in the synthesis of a variety of organic materials, such as dyes, pigments, and other organic materials. Additionally, this compound could be used in the development of new drugs and drug delivery systems. Finally, this compound could be used to explore new biochemical and physiological effects, such as the potential anti-cancer activity of the compound.

Aplicaciones Científicas De Investigación

2,6-Diazaspiro[4.5]decan-1-one hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of natural products, including antibiotics, antimalarials, and other pharmaceuticals. It has also been used in the synthesis of agrochemicals, including herbicides and insecticides. Additionally, this compound has been used in the synthesis of a variety of organic compounds, including dyes, pigments, and other organic materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Análisis Bioquímico

Biochemical Properties

2,6-Diazaspiro[4.5]decan-1-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with receptor-interacting protein kinase 1 (RIPK1), where it acts as an inhibitor . This inhibition of RIPK1 is crucial in blocking the activation of the necroptosis pathway, a form of programmed cell death. Additionally, this compound has shown interactions with tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), where it acts as a dual inhibitor . These interactions are essential for modulating inflammatory responses and immune signaling pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In U937 cells, a model for studying necroptosis, this compound has demonstrated significant anti-necroptotic effects . By inhibiting RIPK1, this compound prevents the progression of necroptosis, thereby protecting cells from programmed lytic cell death. Furthermore, its inhibition of TYK2 and JAK1 influences cell signaling pathways, leading to reduced inflammatory responses and modulation of gene expression related to immune function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an inhibitor of RIPK1, it binds to the kinase domain of RIPK1, preventing its activation and subsequent signaling events that lead to necroptosis . Similarly, its dual inhibition of TYK2 and JAK1 involves binding to the active sites of these kinases, blocking their catalytic activity and downstream signaling pathways . These interactions result in the modulation of gene expression and inhibition of inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its inhibitory effects on RIPK1 and TYK2/JAK1 are sustained, leading to prolonged protection against necroptosis and inflammation . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and TYK2/JAK1, leading to reduced necroptosis and inflammation . At higher doses, potential toxic or adverse effects may be observed, including off-target interactions and disruption of normal cellular functions . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily through its interactions with enzymes such as RIPK1, TYK2, and JAK1 . These interactions influence metabolic flux and metabolite levels, particularly in pathways related to inflammation and cell death. The compound’s inhibition of these enzymes modulates the production of inflammatory cytokines and other signaling molecules, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on RIPK1, TYK2, and JAK1 . The compound’s distribution is crucial for its therapeutic efficacy, as it ensures adequate concentrations at the sites of action.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. Within the cytoplasm, it interacts with RIPK1 to inhibit necroptosis, while in the nucleus, it modulates gene expression by inhibiting TYK2 and JAK1 . The precise subcellular localization is essential for its function and therapeutic potential.

Propiedades

IUPAC Name |

2,6-diazaspiro[4.5]decan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-7-8(4-6-9-7)3-1-2-5-10-8;/h10H,1-6H2,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZBZZSTALEZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)CCNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203686-81-0 | |

| Record name | 2,6-diazaspiro[4.5]decan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

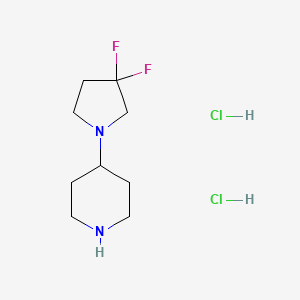

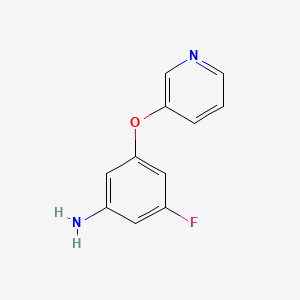

![(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1395902.png)

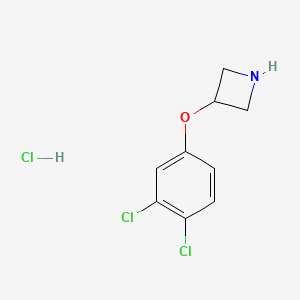

![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1395903.png)

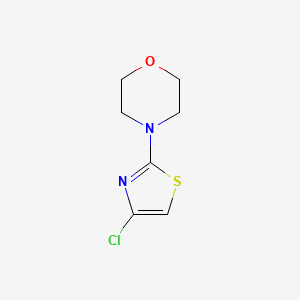

![1-[(1,3-Thiazol-2-yl)methyl]piperazine](/img/structure/B1395912.png)